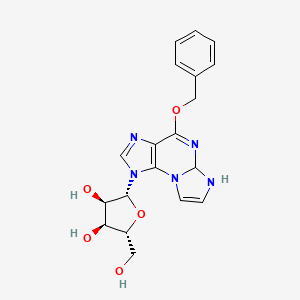

O6-Benzyl-N2,3-etheno Guanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

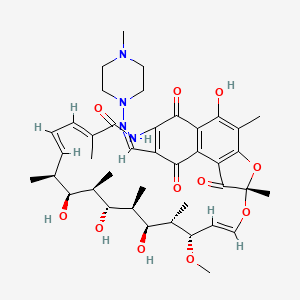

"O6-Benzyl-N2,3-etheno Guanosine" is a derivative of guanosine, a nucleoside that forms part of DNA and RNA, known for its involvement in various biological processes and potential therapeutic applications. The compound has been studied for its chemical properties, synthesis methods, and interactions, offering insights into its application in medicinal chemistry, particularly in enhancing the antitumor action of certain drugs and in the study of DNA repair mechanisms.

Synthesis Analysis

The synthesis of "this compound" and related derivatives involves several key steps, including alkylation and acetylation. Studies report the synthesis of O6-(alkyl/aralkyl)guanosines and 2'-deoxyguanosine analogs, highlighting the importance of benzyl and 4-halobenzyl as O6-substituents for significant activity. The synthesis process also explores the effects of acetylation, particularly at the N2 position, on the compound's solubility and potential incorporation into DNA (Mounetou et al., 1997).

Molecular Structure Analysis

The molecular structure of "this compound" derivatives has been characterized through various analytical techniques, including fluorescence, UV, and NMR data. These studies reveal the stability of the glycosyl bond in the compound and its derivatives, providing a basis for further investigation into their biological activities and interactions with DNA (Kuśmierek et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of "this compound" involves its interaction with chloroethylnitrosoureas, demonstrating its potential to enhance the cytotoxic effect of these compounds against tumor cells. This interaction is mediated by the compound's ability to inhibit repairs performed by O6-alkylguanine-DNA-alkyltransferase, an enzyme involved in DNA repair (Mounetou et al., 1997).

Physical Properties Analysis

Research into the physical properties of "this compound" derivatives, such as solubility and stability under various conditions, is crucial for understanding their pharmacokinetic behavior and potential therapeutic applications. These studies inform the development of more soluble and stable compounds for in vivo trials (Mounetou et al., 1997).

Chemical Properties Analysis

The chemical properties of "this compound" include its interactions with DNA and potential to serve as a substrate for DNA repair proteins. This aspect is significant for its application in cancer therapy, where resistance to chemotherapy can be mediated by the DNA repair mechanism involving O6-methylguanine-DNA methyltransferase (Koyama et al., 2017).

Scientific Research Applications

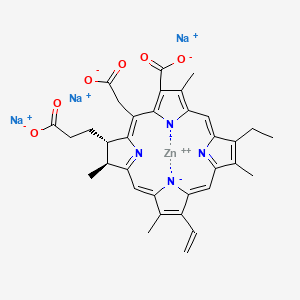

Nucleobase Protection in RNA Synthesis

An innovative protection concept for guanosine phosphoramidites, such as O6-Benzyl-N2,3-etheno Guanosine, has been developed for RNA solid-phase synthesis. This concept is advantageous for the synthesis of 2'-modified guanosine building blocks, providing a more efficient synthetic route compared to traditional methods. The new phosphoramidites are compatible with standard RNA synthesis and deprotection processes, offering high-quality tailored RNAs for applications in RNA biophysics, biochemistry, and biology (Jud & Micura, 2017).

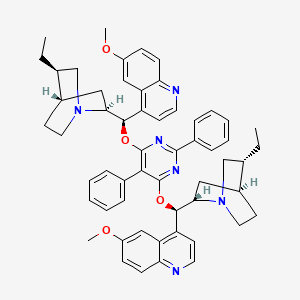

Probing Hydrogen Bonding and Ion-Carbonyl Interactions

Solid-state 17O NMR spectroscopy has been used to study the 17O NMR tensors for the keto carbonyl oxygen (O6) of guanine in guanosine derivatives. This method has provided insights into hydrogen-bonded G-ribbons and G-quartets, revealing the sensitivity of the 17O chemical shift tensor and quadrupole coupling tensor to hydrogen bonding and ion-carbonyl interactions. These findings establish a basis for using solid-state 17O NMR as a probe in the study of ion binding in G-quadruplex DNA and ion channel proteins (Kwan, Mo, & Wu, 2007).

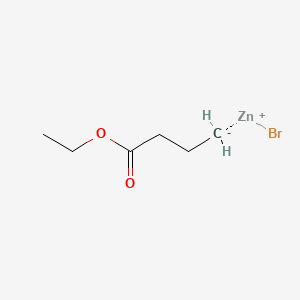

Interaction with DNA Repair Enzymes

Research has demonstrated the interaction of this compound derivatives with O6-alkylguanine-DNA alkyltransferase (alkyltransferase), a DNA repair enzyme that provides resistance to some cancer chemotherapeutic agents. Folate ester derivatives of these compounds have been synthesized and tested for their ability to inactivate human alkyltransferase, showing potential as a new class of alkyltransferase inactivators for enhancing therapy with alkylating agents (Javanmard et al., 2007).

Mechanism of Action

Target of Action

O6-Benzyl-N2,3-etheno Guanosine is primarily used as an intermediate in the preparation of fluorescent Guanosine nucleotide analogs . .

Biochemical Pathways

Given its role as an intermediate in the preparation of fluorescent Guanosine nucleotide analogs , it may be involved in pathways related to nucleotide metabolism or fluorescence signaling.

Result of Action

This compound has been noted for its potential in combating specific types of cancers . By selectively targeting malignant cells and impeding their proliferation, it presents a promising therapeutic solution for hematologic malignancies and solid tumors .

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18-20,25-27H,8-9H2/t12-,14-,15-,18-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGBIKGUXWWXOT-AHQNTMFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)